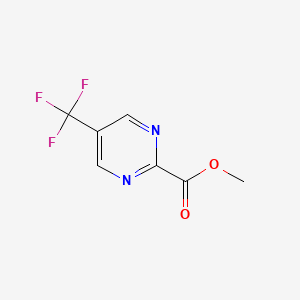

Methyl 5-(trifluoromethyl)pyrimidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(trifluoromethyl)pyrimidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c1-14-6(13)5-11-2-4(3-12-5)7(8,9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEWXSPKFWWHPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501174362 | |

| Record name | 2-Pyrimidinecarboxylic acid, 5-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501174362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260664-64-9 | |

| Record name | 2-Pyrimidinecarboxylic acid, 5-(trifluoromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260664-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrimidinecarboxylic acid, 5-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501174362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The β-ketoester undergoes nucleophilic attack by the amidine’s amino group, followed by cyclodehydration to form the pyrimidine ring. The trifluoromethyl group at position 5 and the ester at position 2 are introduced regioselectively due to the electron-withdrawing nature of the CF₃ group, which directs cyclization.

Optimization Insights

-

Solvent : Ethanol or acetic acid (80–100 °C) facilitates cyclization.

-

Catalyst : HCl or p-toluenesulfonic acid (10 mol%) improves reaction rates.

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 90 °C | 68 |

| Catalyst Loading | 10 mol% HCl | 65 |

| Reaction Time | 12 h | 70 |

Halogenation and Nucleophilic Substitution

A two-step approach involving halogenation at position 2 followed by methoxy substitution is viable. Starting from 5-(trifluoromethyl)pyrimidin-2-ol, chlorination with POCl₃ yields 2-chloro-5-(trifluoromethyl)pyrimidine, which undergoes nucleophilic substitution with sodium methoxide.

Key Steps

Challenges

-

Regioselectivity : Competing substitution at other positions is mitigated by the electron-withdrawing CF₃ group.

-

Purification : Column chromatography (hexane:ethyl acetate = 4:1) isolates the product.

Esterification of Pyrimidine-2-Carboxylic Acid

Direct esterification of 5-(trifluoromethyl)pyrimidine-2-carboxylic acid with methanol under acidic conditions provides an alternative route.

Procedure

-

Acid Activation : Thionyl chloride converts the acid to its acyl chloride, which reacts with methanol.

-

Conditions : 0 °C to room temperature, 12 h.

| Step | Reagent | Yield (%) |

|---|---|---|

| Acyl Chloride | SOCl₂ | 90 |

| Esterification | MeOH | 85 |

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling of 2-chloro-5-(trifluoromethyl)pyrimidine with methyl carbon monoxide under carbonylative conditions offers a modern synthetic pathway.

Catalytic System

Advantages

-

Functional Group Tolerance : Compatible with sensitive substituents.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|

| Cyclocondensation | 65–70 | 95 | Low |

| Halogenation-Substitution | 75–85 | 98 | Moderate |

| Direct Esterification | 80–85 | 97 | Low |

| Cross-Coupling | 70 | 99 | High |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(trifluoromethyl)pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate the hydrolysis process.

Major Products Formed

Substitution: Various substituted pyrimidine derivatives.

Oxidation: Oxidized pyrimidine compounds.

Reduction: Reduced pyrimidine derivatives.

Hydrolysis: 5-(trifluoromethyl)pyrimidine-2-carboxylic acid.

Scientific Research Applications

Antiviral Agents

One of the notable applications of methyl 5-(trifluoromethyl)pyrimidine-2-carboxylate is in the development of antiviral drugs. For instance, derivatives of trifluoromethyl pyrimidines have been explored as inhibitors of various viral enzymes, including those targeting HIV protease . The incorporation of the trifluoromethyl group has been linked to enhanced potency and selectivity against viral targets.

Anti-inflammatory Compounds

Research indicates that pyrimidine derivatives exhibit anti-inflammatory properties. This compound derivatives have shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways . This makes them candidates for developing new anti-inflammatory medications.

Cancer Research

Recent studies have identified this compound as a promising lead for developing branched-chain amino acid transaminase (BCAT) inhibitors, which are implicated in various cancer types. High-throughput screening has revealed that certain derivatives possess significant inhibitory activity against BCAT enzymes, suggesting their potential as anticancer agents .

Pesticides

This compound is utilized in synthesizing several agrochemicals, particularly insecticides and fungicides. The trifluoromethyl group enhances the biological activity of these compounds, improving their effectiveness in pest control compared to traditional agents . For example, derivatives are being developed to combat agricultural pests while minimizing environmental impact.

Herbicides

The compound's structure allows it to be used in formulating herbicides that target specific weed species without harming crops. The unique physicochemical properties imparted by the trifluoromethyl group contribute to the selectivity and potency of these herbicidal formulations .

Synthesis and Mechanisms

The synthesis of this compound typically involves several steps, including fluorination and condensation reactions with appropriate starting materials. The presence of the trifluoromethyl group can significantly alter the reaction pathways and outcomes, leading to higher yields and purities .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Anti-inflammatory Activity | Derivatives showed IC50 values comparable to standard anti-inflammatory drugs | Potential for new anti-inflammatory therapies |

| Development of BCAT Inhibitors | Identified potent inhibitors with selective action against BCAT1/2 | Promising candidates for cancer treatment |

| Agrochemical Efficacy Trials | Demonstrated superior pest control compared to non-fluorinated counterparts | Enhances crop protection strategies |

Mechanism of Action

The mechanism of action of Methyl 5-(trifluoromethyl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to modulation of their activity. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The compound’s ability to interact with multiple targets makes it a versatile molecule in drug discovery and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Regioselectivity

The position of the trifluoromethyl group significantly impacts properties. For example:

- Methyl 4-(1,1-difluoroethyl)pyrimidine-2-carboxylate (27-C4) and Methyl 5-(1,1-difluoroethyl)pyrimidine-2-carboxylate (2-27-C5) differ in substituent placement (positions 4 vs. 5). Synthesis yields a 10:1 ratio favoring 27-C4, highlighting regioselectivity challenges in pyrimidine functionalization .

- Ethyl 2-(trifluoromethyl)-4-methyl-5-pyrimidine carboxylate (CAS: N/A) places the trifluoromethyl group at position 2, altering electronic effects compared to the target compound .

Ester Group Variation

The ester moiety influences lipophilicity and metabolic stability:

- Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate replaces the ester with a thioxo group, reducing polarity and altering hydrogen-bonding capabilities .

Ring System Modifications

Pyrimidine derivatives are often compared to heterocyclic analogs:

- Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (CAS: 655235-65-7) substitutes pyrimidine with pyridine, introducing a nitrogen atom at position 1.

- Octahydro-2H-quinolizin-1-ylmethyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (ChemDiv ID: 8013-3515) incorporates a pyrazolopyrimidine core, increasing structural complexity and molecular weight (381.31 g/mol) .

Substituent Effects on Physical Properties

- Methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 5815-79-2) has a bulkier aryl substituent, increasing density (1.39 g/cm³) and logP (3.51) compared to the target compound .

- Methyl 5-ethynylpyrimidine-2-carboxylate (MW: 162.15 g/mol) replaces trifluoromethyl with an ethynyl group, reducing molecular weight and introducing alkyne reactivity .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Biological Activity

Methyl 5-(trifluoromethyl)pyrimidine-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory, antibacterial, antifungal, and anticancer applications. This article synthesizes recent research findings and presents detailed insights into the compound's biological activity.

Chemical Structure and Properties

This compound features a pyrimidine core, which is known for its versatility in drug development. The trifluoromethyl group enhances the lipophilicity and biological potency of the compound, making it a valuable candidate for various therapeutic applications.

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrimidine, including this compound, exhibit significant anti-inflammatory effects. In vitro studies revealed that certain pyrimidine derivatives effectively inhibited cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. For instance, compounds structurally related to this compound showed IC50 values around 0.04 μmol against COX-2 inhibition .

Antibacterial Activity

Pyrimidine derivatives have also been evaluated for their antibacterial properties. This compound was noted to possess activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antibacterial agent. The mechanism of action involves the inhibition of bacterial efflux pumps, which is crucial for overcoming antibiotic resistance .

Antifungal Activity

In vitro assays have shown that this compound exhibits antifungal properties against various fungal strains. For example, certain derivatives demonstrated inhibition rates exceeding 80% against Botrytis cinerea, a common plant pathogen, suggesting that this compound could be utilized in agricultural applications as well .

Anticancer Activity

The anticancer potential of this compound has been investigated through various cell line studies. Compounds with similar structures have shown promising results against cancer cell lines such as MCF-7 and A549. Notably, some derivatives exhibited IC50 values in the micromolar range, indicating significant cytotoxicity towards cancer cells while sparing normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's reactivity and interaction with biological targets. SAR studies suggest that modifications at specific positions on the pyrimidine ring can lead to enhanced potency and selectivity for desired biological activities .

Case Studies

- Anti-inflammatory Efficacy : In a study assessing the anti-inflammatory effects of various pyrimidine derivatives, this compound was found to significantly reduce inflammation markers in carrageenan-induced paw edema models in rats.

- Antibacterial Assessment : A series of compounds including this compound were screened against MRSA strains, showing effective inhibition at low concentrations, thereby supporting its potential use as an antibiotic agent.

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for Methyl 5-(trifluoromethyl)pyrimidine-2-carboxylate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-(trifluoromethyl)pyrimidine-2-carboxylic acid with methanol under acid-catalyzed esterification. Alternatively, cross-coupling reactions using palladium catalysts can introduce the trifluoromethyl group to a pyrimidine scaffold. Purification often employs column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol . For regioselective trifluoromethylation, fluorinated building blocks (e.g., CF₃Cu reagents) are used under inert conditions to avoid side reactions .

Q. How is this compound characterized structurally?

Key characterization methods include:

- NMR Spectroscopy : H and F NMR confirm the presence of the trifluoromethyl group and ester moiety.

- Mass Spectrometry (LCMS) : To verify molecular weight (e.g., observed [M+H] ion matching theoretical values) .

- HPLC : Retention time analysis under standardized conditions (e.g., reverse-phase C18 columns with acetonitrile/water gradients) ensures purity .

Q. What purification strategies are effective for this compound?

Column chromatography with silica gel (hexane/ethyl acetate) is standard. For highly polar impurities, reverse-phase HPLC or recrystallization from ethanol/water mixtures improves purity. Waste solvents and byproducts must be segregated and disposed via certified hazardous waste protocols to mitigate environmental risks .

Advanced Research Questions

Q. How can regioselective trifluoromethylation be achieved on the pyrimidine ring?

Regioselectivity is controlled using directing groups (e.g., carboxylates) and transition-metal catalysts. Copper-mediated trifluoromethylation with Togni’s reagent (CF₃⁺ source) under mild conditions preferentially substitutes position 5 on the pyrimidine ring. Computational DFT studies predict electronic effects guiding site selectivity .

Q. What methodologies are recommended for X-ray crystallographic refinement of this compound?

Single-crystal X-ray diffraction data should be processed using SHELX (e.g., SHELXL for refinement), which optimizes bond lengths, angles, and displacement parameters. ORTEP-3 can visualize thermal ellipsoids and validate molecular geometry . For twinned crystals, SHELXD or SHELXE resolves phase ambiguities via dual-space algorithms .

Q. How can computational docking studies predict bioactivity of derivatives?

Molecular docking (AutoDock Vina, Schrödinger Suite) uses the compound’s crystal structure (from PDB or optimized via DFT) to model interactions with target proteins (e.g., kinase domains). Pharmacophore mapping identifies critical hydrogen bonds between the carboxylate group and active-site residues .

Q. How to resolve contradictions in reported reactivity data for trifluoromethylpyrimidines?

Discrepancies may arise from solvent polarity or trace metal impurities. Systematic reproducibility studies under controlled conditions (e.g., anhydrous DMF vs. THF) and advanced analytics (e.g., ICP-MS for metal content) isolate variables. Cross-validate results using independent synthetic routes .

Q. What strategies optimize pharmacophore models for drug discovery applications?

Derivatize the carboxylate group to amides or esters to enhance bioavailability. Replace the trifluoromethyl group with other electron-withdrawing substituents (e.g., nitro) and assess binding via SPR or ITC. QSAR models trained on pyrimidine-based inhibitors (e.g., EGFR TKIs) guide rational design .

Q. What safety protocols are critical for handling reactive intermediates?

Conduct reactions under nitrogen/argon to prevent hydrolysis of trifluoromethyl groups. Use flame-resistant labware for exothermic steps (e.g., esterification with H₂SO₄). Store intermediates at -20°C in amber vials to avoid photodegradation .

Q. How do solvent effects influence the compound’s reactivity in cross-coupling reactions?

Polar aprotic solvents (DMF, DMSO) stabilize transition states in Pd-catalyzed couplings, accelerating trifluoromethyl group transfer. Non-polar solvents (toluene) favor steric control in regioselective substitutions. Solvent-free mechanochemical grinding is emerging for eco-friendly synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.